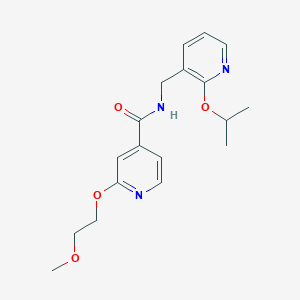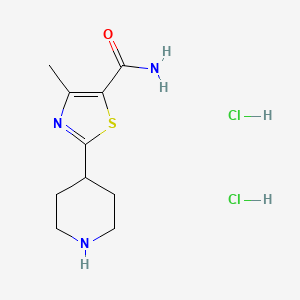
2-(Cyclopentylformamido)-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can help in identifying the compound and understanding its behavior under different conditions .Scientific Research Applications
Peptide Synthesis and Drug Development
Amides play a pivotal role in peptide synthesis, forming the backbone of peptides and proteins. This compound can serve as a building block for creating peptide bonds, which are essential for constructing bioactive molecules. Researchers often use it to assemble custom peptides with specific sequences, enabling drug discovery and development. Additionally, amides are prevalent in pharmaceuticals, making this compound valuable for medicinal chemistry .
Electro-Organic Synthesis
The resurgence of electrosynthesis has opened up sustainable routes for amide preparation. Electrochemical methods allow efficient and greener synthesis of amides. Researchers have explored the electrochemical conversion of formamide derivatives to amides, providing an exciting avenue for synthetic chemistry. This field holds promise for future drug synthesis and other applications .
Anti-Inflammatory Agents
While specific studies on “2-(Cyclopentylformamido)-3-hydroxybutanoic acid” are limited, its structural features suggest potential anti-inflammatory properties. Researchers could investigate its effects on inflammation pathways, potentially leading to novel drug candidates. Understanding its interactions with enzymes like cyclooxygenase-2 (COX-2) could reveal therapeutic applications .
Coordination Chemistry and Ligand Design
Inorganic chemists utilize amides for their chelating properties. The anisotropy associated with amides makes them valuable ligands in coordination complexes. By modifying the substituents on the amide group, researchers can fine-tune the properties of these complexes. Applications include catalysis, materials science, and bioinorganic chemistry .
Suzuki–Miyaura Coupling
Amides can participate in Suzuki–Miyaura cross-coupling reactions, a powerful method for carbon–carbon bond formation. Researchers could explore using “2-(Cyclopentylformamido)-3-hydroxybutanoic acid” as a coupling partner in this reaction. Such transformations are crucial for designing functionalized organic molecules and materials .
Biological Studies and Hydrogen Bonding
Understanding how amides interact with biological targets is essential. Researchers could investigate the N–H pKa and hydrogen bonding capabilities of this compound. These insights would aid drug design and provide valuable information for medicinal chemists .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(cyclopentanecarbonylamino)-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6(12)8(10(14)15)11-9(13)7-4-2-3-5-7/h6-8,12H,2-5H2,1H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJWLGFMJLULLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylformamido)-3-hydroxybutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2673898.png)






![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B2673907.png)
![(Z)-methyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2673909.png)

![2-Cyclopropyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2673911.png)
![1-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2673914.png)